molecular formula C23H19BrN2O B14576920 4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide CAS No. 61352-13-4

4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide

Cat. No.: B14576920
CAS No.: 61352-13-4
M. Wt: 419.3 g/mol
InChI Key: WDJNXPAJRFWAQY-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by the presence of a bromine atom, an ethyl group, and a phenyl group attached to an indole ring, which is further connected to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indole derivatives .

Scientific Research Applications

4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-(3-ethyl-3-phenyl-3H-indol-2-yl)benzamide is unique due to its specific substitution pattern on the indole ring and the presence of both ethyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

61352-13-4

Molecular Formula

C23H19BrN2O

Molecular Weight

419.3 g/mol

IUPAC Name

4-bromo-N-(3-ethyl-3-phenylindol-2-yl)benzamide

InChI

InChI=1S/C23H19BrN2O/c1-2-23(17-8-4-3-5-9-17)19-10-6-7-11-20(19)25-22(23)26-21(27)16-12-14-18(24)15-13-16/h3-15H,2H2,1H3,(H,25,26,27)

InChI Key

WDJNXPAJRFWAQY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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